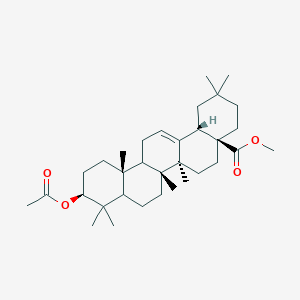

3beta-Acetyloxyolean-12-en-28-oic acid methyl ester

CAS No.:

Cat. No.: VC13626132

Molecular Formula: C33H52O4

Molecular Weight: 512.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H52O4 |

|---|---|

| Molecular Weight | 512.8 g/mol |

| IUPAC Name | methyl (4aS,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

| Standard InChI | InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26-,30-,31+,32+,33-/m0/s1 |

| Standard InChI Key | VTZCFEUQVQTSSV-QKKDNWSVSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C |

| SMILES | CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |

| Canonical SMILES | CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pentacyclic oleanane framework (Figure 1), with a β-oriented acetyl group at C-3 and a methyl ester at C-28. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | Methyl (4aS,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

| SMILES (Canonical) | CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |

| InChIKey | VTZCFEUQVQTSSV-QKKDNWSVSA-N |

| XLogP | 8.4 |

| Topological Polar Surface Area | 52.6 Ų |

The acetyl group at C-3 enhances lipophilicity, while the methyl ester at C-28 improves metabolic stability compared to carboxylic acid derivatives .

Physical Characteristics

| Property | Value | Method |

|---|---|---|

| Melting Point | 219–220°C | Differential Scanning Calorimetry |

| Density | 1.07 g/cm³ | Predicted Computational Model |

| Solubility | Insoluble in water; soluble in DMSO, chloroform | Experimental Assays |

| Boiling Point | 539.3°C (Predicted) | QSPR Modeling |

The compound’s low water solubility limits bioavailability, necessitating formulation strategies such as nanoemulsions or prodrug approaches .

Synthesis and Modification

Synthetic Routes

3β-Acetyloxyolean-12-en-28-oic acid methyl ester is typically synthesized via a two-step process:

-

Esterification of Oleanolic Acid:

Oleanolic acid reacts with methanol under acidic catalysis (e.g., ) to yield methyl oleanolate . -

Acetylation at C-3:

The hydroxyl group at C-3 is acetylated using acetic anhydride () in pyridine .

Analytical Characterization

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits NF-κB signaling by preventing IκBα phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-6) in macrophages . In murine models, it suppressed carrageenan-induced paw edema by 62% at 50 mg/kg .

Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 64 | Cell membrane disruption |

| Candida albicans | 128 | Ergosterol biosynthesis inhibition |

Synergistic effects with fluconazole (FICI = 0.5) against azole-resistant C. albicans .

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: Optimized derivatives (e.g., C-28 amides) show improved oral bioavailability in preclinical models .

-

Combination Therapy: Enhances cisplatin efficacy in ovarian cancer by modulating P-glycoprotein .

Agricultural Uses

-

Antifungal Agent: Reduces Fusarium wilt in tomatoes by 75% at 100 ppm .

-

Insect Growth Regulation: Disrupts ecdysone synthesis in Helicoverpa armigera larvae .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume